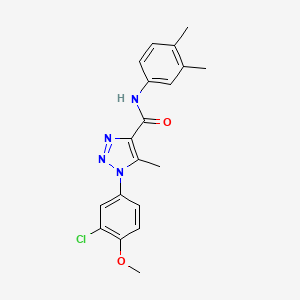

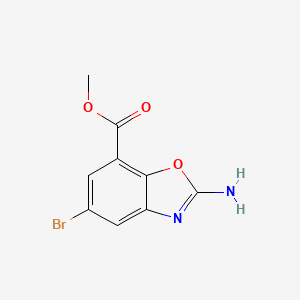

![molecular formula C24H18N2O3 B3000580 1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892420-02-9](/img/structure/B3000580.png)

1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran [3,2-d]pyrimidine derivatives have been studied for their diverse biological potential . They are considered as bioisosteres with purines and have shown promising anticancer activity .

Synthesis Analysis

The synthesis of benzofuran [3,2-D]pyrimidine derivatives involves the design and evaluation of thiosemicarbazide or its analogs . The structure-activity relationship of PARP-1 inhibitors has been summarized to design these compounds .Molecular Structure Analysis

The molecular structure of “1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” is represented by the IUPAC name benzofuro [3,2-d]pyrimidine-2,4-diol . The InChI code is 1S/C10H6N2O3/c13-9-8-7 (11-10 (14)12-9)5-3-1-2-4-6 (5)15-8/h1-4H, (H2,11,12,13,14) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran [3,2-D]pyrimidine derivatives include the reaction of 1,3-dielectrophilic component with urea derivative in the presence of K2CO3 . This reaction is achieved under reflux .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” include a molecular weight of 202.17 . It is a solid at room temperature .Scientific Research Applications

Synthesis of Polycyclic Frameworks

This compound serves as a precursor in the synthesis of complex polycyclic frameworks, which are commonly found in biologically active molecules and natural products. The ring-fusion strategy employed using this compound is a powerful method for constructing diverse polycyclic structures that exhibit promising biological properties .

Dearomative Cycloaddition Reactions

In the field of organic synthesis, 1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is utilized in dearomative (3 + 2) cycloaddition reactions. This process affords benzofuro[3,2-b]indol-3-one derivatives with high yields and perfect diastereoselectivities, which are valuable in medicinal chemistry .

Fragment-Based Drug Discovery

The compound’s ability to form bioactive core structures makes it an ideal candidate for fragment-based drug discovery. It provides structural foundations that are essential for the development of new pharmaceuticals .

Diversity-Oriented Synthesis

It plays a crucial role in diversity-oriented synthesis, particularly in the formation of benzofuro[3,2-b]pyridine derivatives. These derivatives are synthesized from aurone-derived α,β-unsaturated imines and activated terminal alkynes, showcasing the compound’s versatility in chemical reactions .

Catalysis

1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is also used as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives. These derivatives are synthesized using aryl aldehydes, malononitrile, and cyclohexane-1,3-dione or dimedone as starting materials .

Biological Activity Studies

The derivatives obtained from reactions involving this compound are studied for their biological activities. These studies include exploring selective T-cell cytotoxicity and evaluating antimalarial, anti-HIV, and antifungal activities .

Future Directions

The future directions in the research of “1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” and its derivatives could involve the development of novel PARP-1 inhibitors . By summarizing the structure-activity relationship of PARP-1 inhibitors, more effective and selective anticancer agents could be designed .

properties

IUPAC Name |

1,3-dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3/c27-23-22-21(19-13-7-8-14-20(19)29-22)25(15-17-9-3-1-4-10-17)24(28)26(23)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQMCBRECMDJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

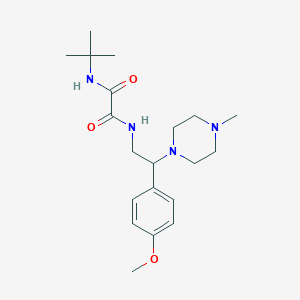

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)

![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)

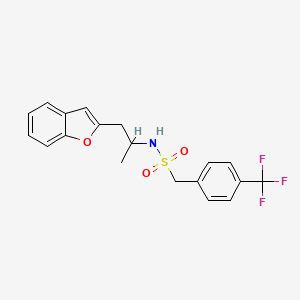

![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)

![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)

![4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000515.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3000516.png)

![1-[2-Methyl-1-(1-methylindol-2-yl)propyl]benzotriazole](/img/structure/B3000519.png)